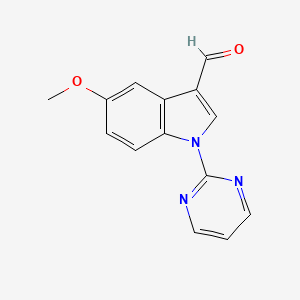

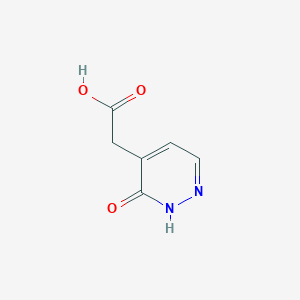

![molecular formula C22H17N3O2S B3004660 3-(1H-吲哚-1-基)-N-(7-氧代-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1226447-57-9](/img/structure/B3004660.png)

3-(1H-吲哚-1-基)-N-(7-氧代-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a derivative of indolyl-1,2,4-oxidizable . It has been synthesized and evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of indium chloride as a Lewis acid catalyst . The three-component reaction of benzohydrazide, cyclic diketones, and 3-phenacylideneoxindoles in refluxing acetonitrile afforded functionalized 2- ((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1 H -indol-1-yl)benzamides in satisfactory yields .Molecular Structure Analysis

The 1 H and 13 C NMR spectra indicated that the obtained products exist in both a keto-form and an enol-form .Chemical Reactions Analysis

The reaction with 2-hydroxybenzohydrazide and picolinohydrazide also resulted in corresponding functionalized 2- ((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1 H -indol-1-yl)benzamides in high yields .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide”, focusing on several unique applications:

α-Glucosidase Inhibition

This compound has been identified as a potent non-competitive α-glucosidase inhibitor, which is significant in the treatment of type 2 diabetes. It has shown better inhibitory activity than the reference drug acarbose .

Cytotoxic Activities Against Cancer Cells

The compound has demonstrated dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay, indicating its potential use in cancer therapy .

Xanthine Oxidase Inhibition

It has also been evaluated as a novel xanthine oxidase inhibitor, which is relevant for the treatment of conditions like gout .

Antimicrobial and Anti-inflammatory Properties

Indole derivatives, including this compound, have been reported to possess antimicrobial and anti-inflammatory properties, which could be beneficial in various therapeutic applications .

Biological Activity in Human Disorders

Indole derivatives are known for their biological activity against different types of disorders in the human body, including microbial infections and cancer .

Pharmacological Activity

Derivatives of indole have diverse biological and clinical applications due to their pharmacological activity. This includes plant hormones like indole-3-acetic acid produced by the degradation of tryptophan in higher plants .

作用机制

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .

Mode of Action

The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .

Biochemical Pathways

By inhibiting α-glucosidase, the compound disrupts the breakdown of complex carbohydrates into glucose. This leads to a decrease in postprandial hyperglycemia, which is a significant concern in conditions like type 2 diabetes .

Result of Action

The inhibition of α-glucosidase leads to a reduction in blood glucose levels, making this compound potentially useful in the management of type 2 diabetes . It’s also worth noting that some compounds in this class have shown no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a degree of safety in their use.

安全和危害

未来方向

属性

IUPAC Name |

3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYYNLSKJUCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)